1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with 4-ethylbenzyl and 3-methoxybenzyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with efficient stirring and heating systems. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperazines with different functional groups.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used in research on central nervous system activity.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential psychoactive effects.
1-(4-Methoxybenzyl)piperazine: Investigated for its potential therapeutic applications.
Uniqueness: 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine is unique due to the presence of both 4-ethylbenzyl and 3-methoxybenzyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O/c1-3-18-7-9-19(10-8-18)16-22-11-13-23(14-12-22)17-20-5-4-6-21(15-20)24-2/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
APFIHFHHBZELPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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